4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal
Overview
Description
4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that pyrazole derivatives can have a significant impact on various biological processes
Result of Action
It’s known that pyrazole derivatives can exhibit potent antileishmanial and antimalarial activities
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, such as 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrazole derivative .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known activities of similar pyrazole derivatives .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanal typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound. This reaction is often carried out under mild conditions using solvents like ethanol or methanol.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Aldehyde Introduction: The final step involves the introduction of the butanal group. This can be achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or by direct alkylation of the pyrazole ring followed by oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid.
Reduction: 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)butanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the butanal group.
4-Bromo-3,5-dimethyl-1H-pyrazole: Another brominated pyrazole with additional methyl groups.
4-Iodopyrazole: A halogenated pyrazole with iodine instead of bromine.
Uniqueness: 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)butanal is unique due to the presence of both the bromine atom and the butanal group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
4-(4-bromo-2-methylpyrazol-3-yl)butanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8(4-2-3-5-12)7(9)6-10-11/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLYESVBAQUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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